molecular formula C10H18O2 B13634104 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

Cat. No.: B13634104
M. Wt: 170.25 g/mol
InChI Key: CLDNXQLDFSYGPH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one: is an organic compound with the molecular formula C9H16O2. It is a ketone with a unique structural feature, where a 2,2-dimethylpropan-1-one moiety is attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with oxane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-dimethylpropan-1-one moiety can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2-dimethyl-1-(oxan-4-yl)propan-1-one

InChI

InChI=1S/C10H18O2/c1-10(2,3)9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3

InChI Key

CLDNXQLDFSYGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCOCC1

Origin of Product

United States

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